5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis-
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Overview
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a benzocycloheptene ring system with various functional groups attached, including an amine group, a nitro group, and a trifluoromethyl group. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- involves multiple steps, starting with the preparation of the benzocycloheptene ring system. The synthetic route typically includes the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzocycloheptene ring.
Introduction of Functional Groups: The nitro group, trifluoromethyl group, and phenoxy group are introduced through various substitution reactions.
Amine Group Addition: The amine group is added through amination reactions, often using reagents such as ammonia or amines under specific conditions.
Final Modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- can be compared with other similar compounds, such as:
5H-Benzocyclohepten-7-amine derivatives: These compounds have similar core structures but differ in the functional groups attached.
Trifluoromethylphenoxy compounds: These compounds share the trifluoromethylphenoxy group but have different core structures.
Nitro-substituted amines: These compounds contain nitro groups and amine groups but may have different ring systems or additional substituents.
The uniqueness of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- lies in its specific combination of functional groups and its resulting chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
72575-56-5 |
---|---|
Molecular Formula |
C20H21F3N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(5S,7S)-N,N-dimethyl-5-[4-nitro-3-(trifluoromethyl)phenoxy]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine |
InChI |
InChI=1S/C20H21F3N2O3/c1-24(2)14-8-7-13-5-3-4-6-16(13)19(11-14)28-15-9-10-18(25(26)27)17(12-15)20(21,22)23/h3-6,9-10,12,14,19H,7-8,11H2,1-2H3/t14-,19-/m0/s1 |
InChI Key |
RCWDYEBPBUXFGL-LIRRHRJNSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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